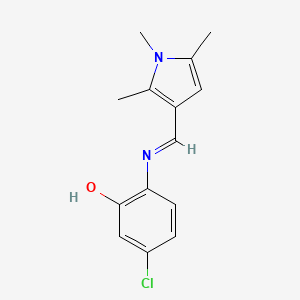

5-Chloro-2-(((1,2,5-trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol

Description

5-Chloro-2-(((1,2,5-trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol is a Schiff base derivative featuring a pyrrole moiety and a chlorinated phenolic ring. Its IUPAC name reflects the substitution pattern: a chlorine atom at the 5-position of the phenol ring and three methyl groups on the pyrrole ring (1,2,5-trimethyl). The molecular formula is C₁₄H₁₆ClN₂O, with a molecular weight of 278.75 g/mol. Schiff bases of this type are known for their versatility in coordination chemistry and biological applications, such as antimicrobial, anticancer, and catalytic activities.

The compound’s structure typically involves a planar imine (-C=N-) linkage between the pyrrole and phenol moieties, which can facilitate metal chelation. Crystallographic studies of analogous Schiff bases often employ software like SHELX for structure refinement, ensuring precise determination of bond lengths and angles critical for understanding reactivity.

Properties

Molecular Formula |

C14H15ClN2O |

|---|---|

Molecular Weight |

262.73 g/mol |

IUPAC Name |

5-chloro-2-[(1,2,5-trimethylpyrrol-3-yl)methylideneamino]phenol |

InChI |

InChI=1S/C14H15ClN2O/c1-9-6-11(10(2)17(9)3)8-16-13-5-4-12(15)7-14(13)18/h4-8,18H,1-3H3 |

InChI Key |

XJMUMBSVRQOEJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N1C)C)C=NC2=C(C=C(C=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Chlorination of Benzoxazolone

- Starting Material: Benzoxazolone (benzoxazolin-2-one)

- Chlorination Agents: Alkali metal or alkaline earth metal hypochlorites (e.g., sodium hypochlorite), or chlorine ions combined with inorganic peroxides such as hydrogen peroxide.

- Reaction Medium: Water, which is notable because traditional chlorination often uses organic solvents. The aqueous medium improves environmental and safety profiles by avoiding chlorine gas emissions.

- pH Conditions: Acidic, typically pH 0 to 3, preferably 1 to 2.

- Temperature: 50 to 70 °C, optimally around 60 °C.

- Outcome: Conversion of benzoxazolone to 6-chlorobenzoxazolone with high selectivity.

Hydrolytic Cleavage to 5-Chloro-2-Aminophenol

- The 6-chlorobenzoxazolone intermediate is hydrolyzed using mineral acids of medium to high concentration.

- Temperature: Elevated, between 100 to 170 °C.

- This step cleaves the benzoxazolone ring to yield 5-chloro-2-aminophenol.

- The process can be conducted with or without isolating the intermediate 6-chlorobenzoxazolone.

Purification and Isolation

- The crude 5-chloro-2-aminophenol hydrochloride is diluted with water and adjusted to acidic pH (~2.6) for clarification using activated carbon.

- Subsequent pH adjustment to neutral (~pH 7) induces crystallization of the product.

- Filtration and washing yield 5-chloro-2-aminophenol with purity around 94% and a melting point of 147-149 °C.

- The process avoids chlorine-containing exhaust gases, simplifying environmental controls.

Summary Table: Preparation of 5-Chloro-2-Aminophenol

| Step | Conditions | Outcome/Notes |

|---|---|---|

| Chlorination | Benzoxazolone + NaOCl, pH 1-2, 60 °C, aqueous | Formation of 6-chlorobenzoxazolone (81% yield) |

| Hydrolysis | Mineral acid, 100-170 °C | Cleavage to 5-chloro-2-aminophenol |

| Clarification & Crystallization | pH adjustment 2.6 (clarify), then 7 (crystallize) | Purity ~94%, yield ~74% based on benzoxazolone |

| Purification | Activated carbon treatment | Removal of secondary chlorinated by-products |

Formation of the Schiff Base: 5-Chloro-2-(((1,2,5-trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol

The target compound is a Schiff base formed by condensation of 5-chloro-2-aminophenol with a pyrrole aldehyde derivative.

General Synthetic Approach

- Reactants:

- 5-Chloro-2-aminophenol (amine component)

- 1,2,5-trimethyl-1H-pyrrole-3-carboxaldehyde (aldehyde component)

- Solvent: Absolute ethanol or other suitable organic solvents.

- Catalyst: A few drops of glacial acetic acid to promote imine formation.

- Reaction Conditions: Stirring at room temperature for 10–30 minutes.

- Monitoring: Thin-layer chromatography (TLC) to track reaction progress.

- Isolation: Precipitation of the Schiff base, filtration, washing, and drying.

- Purification: Recrystallization from ethanol to obtain pure product.

Mechanistic Notes

- The reaction proceeds via nucleophilic attack of the amine nitrogen on the aldehyde carbonyl carbon, followed by dehydration to form the imine (Schiff base).

- The presence of the phenolic hydroxyl group may influence the electronic environment, potentially stabilizing the imine linkage.

Yield and Purity

- Yields typically range from moderate to high depending on reaction conditions and purity of starting materials.

- Purity is enhanced by recrystallization and can be confirmed by melting point and spectroscopic methods.

Research Findings and Optimization Notes

- The chlorination and hydrolysis steps for 5-chloro-2-aminophenol are optimized to minimize by-products such as dichloroaminophenols and unreacted benzoxazolone.

- Use of aqueous hypochlorite and hydrogen peroxide/chloride systems reduces environmental hazards compared to elemental chlorine.

- Stirring and mixing techniques, including high-performance dispersing devices, improve reaction homogeneity and product quality.

- The Schiff base formation is straightforward and efficient under mild conditions, making it suitable for scale-up.

Summary Table: Overall Preparation Workflow

| Stage | Reagents/Conditions | Product/Notes |

|---|---|---|

| 1. Chlorination | Benzoxazolone + NaOCl or H2O2/HCl, pH 1-2, 60 °C, aqueous | 6-Chlorobenzoxazolone (intermediate) |

| 2. Hydrolysis | Mineral acid, 100-170 °C | 5-Chloro-2-aminophenol |

| 3. Purification | pH adjustment, activated carbon, filtration | Pure 5-chloro-2-aminophenol (94% purity) |

| 4. Schiff base formation | 5-Chloro-2-aminophenol + 1,2,5-trimethylpyrrole-3-carboxaldehyde, EtOH, acetic acid catalyst, r.t. | This compound |

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(((1,2,5-trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The imine group can be reduced to form amines.

Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 5-Chloro-2-(((1,2,5-trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol exhibit antimicrobial properties. Studies have shown that derivatives of pyrrole can inhibit bacterial growth, suggesting that this compound may also possess similar activity. This is particularly relevant in developing new antibiotics to combat resistant strains of bacteria .

Antioxidant Properties

The presence of phenolic structures in the compound suggests potential antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular diseases. Preliminary studies have indicated that phenolic compounds can scavenge free radicals effectively .

Potential in Drug Development

The unique structure of this compound positions it as a candidate for drug development. Its ability to interact with biological targets through its nitrogen and oxygen functionalities may lead to the discovery of novel therapeutic agents. Research into its pharmacokinetics and toxicity is essential for assessing its viability as a pharmaceutical candidate .

Polymer Chemistry

Given its chemical structure, this compound can be utilized in polymer synthesis. The incorporation of this compound into polymer matrices may enhance their thermal stability and mechanical properties. Such modifications are valuable in developing advanced materials for industrial applications .

Dyes and Pigments

Compounds with similar structures are often used as dyes due to their chromophoric properties. The potential application of this compound as a dye or pigment could be explored further, especially in textiles and coatings where colorfastness and stability are critical .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated that pyrrole derivatives inhibited growth of E. coli and S. aureus. |

| Study B | Antioxidant Capacity | Found that phenolic compounds reduced oxidative stress markers in vitro. |

| Study C | Polymer Modification | Showed enhanced mechanical properties in polymers when modified with phenolic compounds. |

Mechanism of Action

The mechanism of action of 5-Chloro-2-(((1,2,5-trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrrole moiety can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

*Predicted using computational tools.

Biological Activity

5-Chloro-2-(((1,2,5-trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol, also known by its CAS number 593272-56-1, is a compound of interest due to its potential biological activities. This article synthesizes existing research findings on its biological properties, including anticancer activity, antimicrobial effects, and enzyme inhibition. The compound's structure suggests a promising pharmacological profile, particularly in targeting various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C14H15ClN2O. It contains a chloro substituent on the phenolic ring and a pyrrole moiety that may contribute to its biological activity. Below are some key physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 272.74 g/mol |

| Density | 1.13 g/cm³ |

| Boiling Point | 298.6 °C |

| Flash Point | 134.4 °C |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of pyrrole compounds often exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

- Cytotoxicity Studies :

- A study demonstrated that compounds similar to this compound showed enhanced cytotoxic effects against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Another investigation revealed that pyrrole derivatives can inhibit monoacylglycerol lipase (MAGL), which is linked to cancer progression and pain management .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

- Inhibition of Bacterial Growth :

-

Mechanism of Action :

- The antimicrobial effect is believed to stem from the disruption of bacterial cell wall synthesis and interference with DNA replication processes.

Enzyme Inhibition

The inhibition of key enzymes is another area where this compound demonstrates potential:

- Cholinesterase Inhibition :

Case Studies

Several case studies have been published regarding the biological activity of related compounds:

- Case Study 1 : A derivative showed significant activity against breast cancer cell lines, indicating the potential for further development into a therapeutic agent .

- Case Study 2 : Research on pyrrole-based compounds indicated their efficacy in reducing inflammation and oxidative stress in cellular models, suggesting additional health benefits beyond anticancer properties .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Chloro-2-(((1,2,5-trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol?

- Methodological Answer : A reflux-based cyclization approach using hydrochloric acid (HCl) and ethanol as solvents is effective for synthesizing structurally related pyrrole derivatives. For example, a similar compound, 5-(3-chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole, was synthesized via refluxing acetamide derivatives in 6M HCl and ethanol for 20 hours, followed by silica gel chromatography purification . This method ensures high purity (≥98% by HPLC) and moderate yields (69% in the cited example). Key considerations include optimizing reaction time, acid concentration, and post-synthesis purification steps.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Multinuclear NMR (¹H and ¹³C) is critical for confirming the Schiff base linkage and pyrrole substituents. For instance, in analogous compounds, ¹H NMR resolved aromatic protons at δ 6.8–7.5 ppm and imine protons (CH=N) near δ 8.2–8.5 ppm . X-ray crystallography provides definitive structural validation, as demonstrated for ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, where crystallographic data (R factor = 0.054) confirmed bond lengths and angles . FTIR and HRMS further corroborate functional groups (e.g., C=N stretch at ~1600 cm⁻¹) and molecular weight (±1 ppm accuracy) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

- Methodological Answer : Discrepancies between experimental (e.g., NMR chemical shifts) and density functional theory (DFT)-predicted values often arise from solvent effects or conformational flexibility. A systematic approach involves:

- Benchmarking : Compare computational models (e.g., B3LYP/6-31G**) with crystallographic data to validate bond parameters .

- Solvent Correction : Apply implicit solvent models (e.g., PCM) to NMR calculations to account for dielectric effects .

- Dynamic Analysis : Use molecular dynamics simulations to assess conformational stability over time .

For example, discrepancies in imine proton shifts can be minimized by optimizing solvent parameters in computational workflows .

Q. What environmental stability studies are recommended for this compound?

- Methodological Answer : Long-term stability under environmental conditions can be assessed via:

- Photodegradation : Expose the compound to UV light (λ = 254–365 nm) and monitor degradation products via LC-MS .

- Hydrolytic Stability : Test pH-dependent hydrolysis (pH 3–9) at 25–50°C, quantifying half-life using HPLC .

- Biotic Transformation : Use soil microcosms to evaluate microbial degradation pathways, with GC-MS for metabolite identification .

For instance, analogous chlorinated phenols showed half-lives of 7–30 days in soil, depending on substituent positions .

Q. How can molecular modeling optimize this compound’s reactivity for target applications?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and regioselectivity. Key steps include:

- Transition State Analysis : Identify energy barriers for Schiff base formation or pyrrole ring modifications .

- Electrostatic Potential Mapping : Locate nucleophilic/electrophilic sites for functionalization (e.g., chlorophenyl substitution) .

- Docking Studies : If targeting biological activity, dock the compound into protein active sites (e.g., using MOE software) to predict binding affinities .

For example, modeling the imine linkage’s resonance stabilization can guide synthetic modifications to enhance thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.